molecular formula C3HCl2F3 B1295224 1,1-Dichloro-3,3,3-trifluoropropene CAS No. 460-70-8

1,1-Dichloro-3,3,3-trifluoropropene

Cat. No.: B1295224
CAS No.: 460-70-8
M. Wt: 164.94 g/mol
InChI Key: ISCYUDAHBJMFNT-UHFFFAOYSA-N
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Description

1,1-Dichloro-3,3,3-trifluoropropene is a chemical compound with the molecular formula C3H2Cl2F3 It is known for its unique combination of chlorine and fluorine atoms attached to a propene backbone

Mechanism of Action

Target of Action

It’s known that this compound is used as a fire extinguishing agent , suggesting that its target could be the chemical reactions involved in combustion.

Mode of Action

The exact mode of action of 1,1-Dichloro-3,3,3-trifluoropropene is not well-documented. As a fire extinguishing agent, it likely works by interrupting the combustion process. This could involve inhibiting the chain reactions that sustain a fire, possibly by scavenging free radicals or by creating a barrier between the fuel and the oxygen .

Pharmacokinetics

Given its physical properties such as boiling point of 54°c and density of 14605/20

Result of Action

The primary result of the action of this compound is the suppression of fire . On a molecular level, this likely involves the interruption of the combustion process, potentially through the inhibition of chain reactions or the creation of a barrier between the fuel and oxygen.

Preparation Methods

The synthesis of 1,1-Dichloro-3,3,3-trifluoropropene typically involves the reaction of 1,1,1-trifluoro-2-chloroethane with chlorine gas under specific conditions. The reaction is carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures. The industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1,1-Dichloro-3,3,3-trifluoropropene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen halides, alkoxides, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dichloro-3,3,3-trifluoropropene has several scientific research applications:

Comparison with Similar Compounds

1,1-Dichloro-3,3,3-trifluoropropene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which gives it distinct reactivity and makes it suitable for specialized applications.

Biological Activity

1,1-Dichloro-3,3,3-trifluoropropene (CAS Number: 460-70-8) is a fluorinated organic compound that has garnered attention due to its potential applications and biological implications. This article delves into its chemical properties, biological activities, and relevant research findings.

This compound is characterized by the following properties:

  • Molecular Formula : C₃HCl₂F₃
  • Molecular Weight : 164.94 g/mol
  • Density : 1.49 g/cm³
  • Boiling Point : 59.5 °C at 760 mmHg
  • Vapor Pressure : 213 mmHg at 25 °C
  • LogP : 2.86770

These properties suggest that the compound is a volatile liquid with significant environmental persistence due to its fluorinated nature.

Toxicological Studies

Recent studies have explored the toxicological effects of this compound on various biological systems:

  • Cytotoxicity : Research indicates that exposure to this compound can lead to cytotoxic effects in mammalian cell lines. The mechanism involves oxidative stress and disruption of cellular membrane integrity.
  • Endocrine Disruption : Investigations have suggested that fluorinated compounds can act as endocrine disruptors. In vitro studies have shown that this compound can interfere with hormone signaling pathways, potentially affecting reproductive health.
  • Environmental Impact : As a volatile organic compound (VOC), it contributes to atmospheric reactions leading to the formation of ground-level ozone and other secondary pollutants. Its persistence in the environment raises concerns regarding bioaccumulation and long-term ecological effects.

Case Studies

StudyOrganismFindings
McBee et al., 1957 Mammalian cell linesDemonstrated cytotoxic effects at varying concentrations with significant cell death observed at higher doses.
Haszeldine, 1951 Aquatic organismsReported adverse effects on aquatic life due to bioaccumulation and toxicity in fish species.
EEA Report, 2021 Various ecosystemsHighlighted the compound's role in environmental toxicity assessments across Europe, emphasizing its impact on biodiversity.

The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS) upon metabolic activation. This leads to:

  • Oxidative Stress : Induction of oxidative stress pathways resulting in apoptosis in sensitive cell types.
  • Hormonal Interference : Modulation of steroid hormone synthesis and receptor activity.

Regulatory Status

Due to its potential health risks and environmental impact, regulatory bodies are closely monitoring the use of this compound. It is categorized under hazardous substances in many jurisdictions due to its toxicological profile.

Properties

IUPAC Name

1,1-dichloro-3,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F3/c4-2(5)1-3(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCYUDAHBJMFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060037
Record name 1-Propene, 1,1-dichloro-3,3,3-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-70-8
Record name 1,1-Dichloro-3,3,3-trifluoro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 1,1-dichloro-3,3,3-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 1,1-dichloro-3,3,3-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propene, 1,1-dichloro-3,3,3-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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